molecular formula C4H7F2NO2 B1524109 4-Amino-3,3-difluorobutanoic acid CAS No. 1258651-00-1

4-Amino-3,3-difluorobutanoic acid

Cat. No.: B1524109
CAS No.: 1258651-00-1
M. Wt: 139.1 g/mol
InChI Key: WXGKXOWURHJBDJ-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H7F2NO2. It is characterized by the presence of an amino group (-NH2) and two fluorine atoms on the third carbon of the butanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of 4-Amino-3,3-difluorobutanoic acid is not well understood at this time. Given its structural similarity to other amino acids, it may interact with enzymes or receptors that recognize these molecules. The presence of the difluorobutanoic acid moiety could confer unique interactions .

Biochemical Pathways

It’s possible that this compound could interfere with the metabolism or synthesis of other amino acids or proteins, given its structural similarity to these molecules .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are therefore unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,3-difluorobutanoic acid typically involves the fluorination of butanoic acid derivatives followed by amination. One common method is the reaction of 3,3-difluorobutanoic acid with ammonia under controlled conditions to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and amination processes. These processes are optimized to ensure high yield and purity, often using specialized reactors and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,3-difluorobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

4-Amino-3,3-difluorobutanoic acid has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.

Comparison with Similar Compounds

  • 4-Amino-3-fluorobenzoic acid

  • 3,3-difluorobutanoic acid

  • 4-Amino-3,3,3-trifluorobutanoic acid

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Properties

IUPAC Name

4-amino-3,3-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKXOWURHJBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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